molecular formula C11H10BrNO2S B13498979 Methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate

Methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate

Cat. No.: B13498979
M. Wt: 300.17 g/mol
InChI Key: SLFSAFQDYCBWFH-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom and a methyl ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate typically involves the condensation of 2-aminothiophenol with a brominated carbonyl compound. One common method is the reaction of 2-aminothiophenol with 2-bromoacetophenone under acidic conditions to form the benzothiazole ring. This intermediate is then esterified with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted benzothiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

Scientific Research Applications

Methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate involves its interaction with various molecular targets. The bromine atom and the benzothiazole ring are key functional groups that enable the compound to bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the methyl ester group makes it a valuable intermediate in organic synthesis and a promising candidate in drug discovery .

Properties

Molecular Formula

C11H10BrNO2S

Molecular Weight

300.17 g/mol

IUPAC Name

methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate

InChI

InChI=1S/C11H10BrNO2S/c1-15-10(14)5-3-7-2-4-8-9(6-7)16-11(12)13-8/h2,4,6H,3,5H2,1H3

InChI Key

SLFSAFQDYCBWFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC2=C(C=C1)N=C(S2)Br

Origin of Product

United States

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